1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
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Overview
Description
1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening Reactions: The oxadiazole and pyridazinone rings can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
- 1-(4-Chlorophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Uniqueness
1-(3-Bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is unique due to its specific substitution pattern and the presence of both bromine and oxadiazole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Br2N4O2/c19-12-4-1-3-11(9-12)17-21-18(26-23-17)16-15(25)7-8-24(22-16)14-6-2-5-13(20)10-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVBAWBFXLWSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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